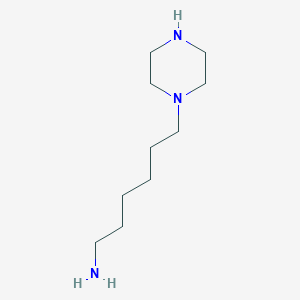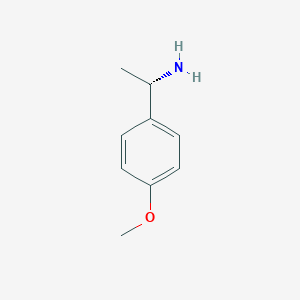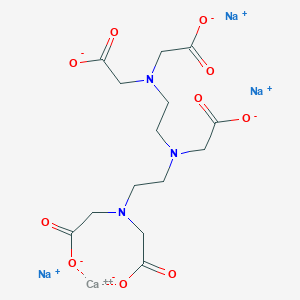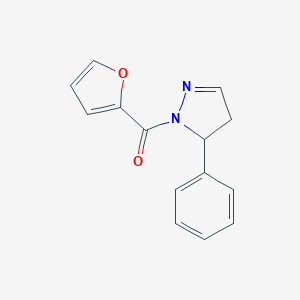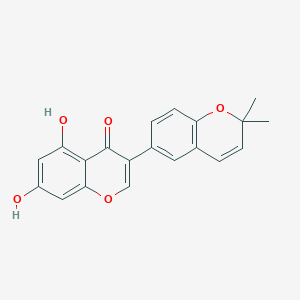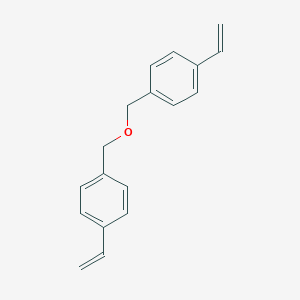
DI-(4-Vinylbenzyl)ether
Übersicht
Beschreibung
Di-(4-Vinylbenzyl)ether is an organic compound with the molecular formula C18H18O . It has a molecular weight of 250.33 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of two vinylbenzyl groups connected by an ether linkage .Chemical Reactions Analysis
Ethers, including this compound, are known to undergo a variety of reactions. The most common reaction of ethers is the cleavage of the C–O bond by strong acids .Physical And Chemical Properties Analysis
This compound is a compound with the molecular formula C18H18O and a molecular weight of 250.33 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Polymer Swelling and Reagent Diffusion : DI-(4-Vinylbenzyl)ether has been used as a cross-linker in polystyrene beads. These beads exhibit significant swelling and facilitate the diffusion of reagents, making them potentially useful in applications requiring rapid intraresin diffusion of electrophilic reagents in various solvents (Wilson, Paech, Zhou, & Kurth, 1998).
Thermosensitive Water-Soluble Polymers : Polymers synthesized from derivatives of 4-vinylbenzyl ether undergo phase transitions at specific temperatures. These polymers dissolve in water to form transparent solutions, and their cloud points vary based on their composition. This feature is essential for applications requiring temperature-sensitive materials (Zhao, Li, Hua, & Green, 2005).
High-Frequency Printed Circuit Boards : Vinylbenzyl ether-terminated oligo(2,6-dimethyl-1,4-phenylene ether) demonstrates promising properties for use in high-frequency printed circuit boards, including low dielectric constant, high modulus, and good thermal mechanical properties (Chen, Jheng, Juang, Abu‐Omar, & Lin, 2019).
Liquid Crystalline Poly(p-vinylbenzyl ether)s : These polymers, containing specific mesogens, show nematic or smectic mesophases, making them suitable for applications in liquid crystal technologies (Percec, Rodriguez-Parada, & Ericsson, 1987).
Copolymers with Adjustable Lower Critical Solution Temperature : Copolymers synthesized from 4-vinylbenzyl ether derivatives can have their transition temperatures in water varied within a broad range, which is crucial for applications requiring thermosensitive behavior (Weiss, Li, Wischerhoff, & Laschewsky, 2012).
Eigenschaften
IUPAC Name |
1-ethenyl-4-[(4-ethenylphenyl)methoxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBFLOKELPHUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579584 | |
| Record name | 1,1'-[Oxybis(methylene)]bis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115444-35-4 | |
| Record name | 1,1'-[Oxybis(methylene)]bis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




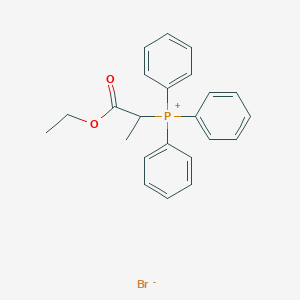
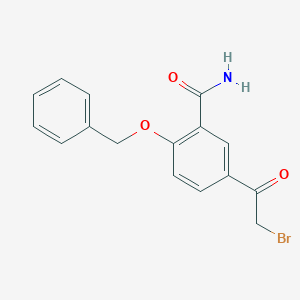
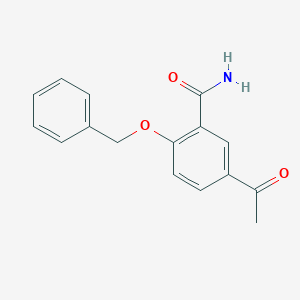
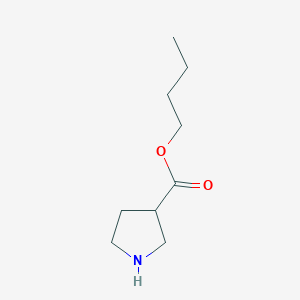
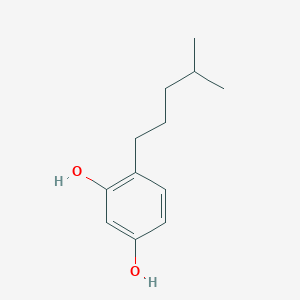
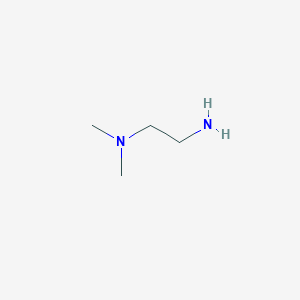
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
